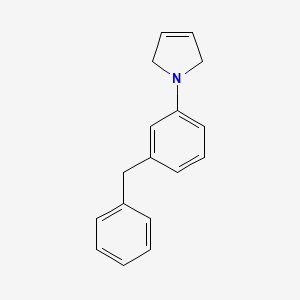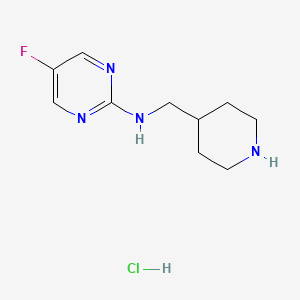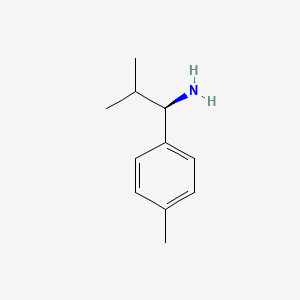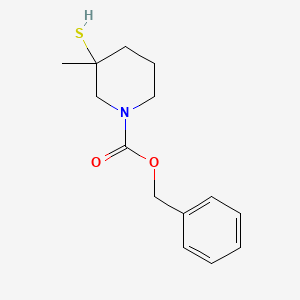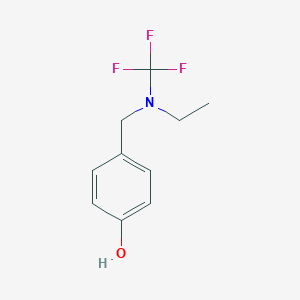
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridine moiety, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Employed in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological pathways .
Medicine
It can serve as a lead compound for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to target proteins or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the piperazine ring.
tert-Butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate: Contains an oxy linkage instead of a direct carbon-carbon bond.
Uniqueness
tert-Butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a lead compound in drug discovery and other applications .
Propiedades
Fórmula molecular |
C15H22BrN3O2 |
|---|---|
Peso molecular |
356.26 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-bromopyridin-2-yl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-10-18(13-6-5-12(16)9-17-13)7-8-19(11)14(20)21-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3 |
Clave InChI |
RAOFYIXDSFXGOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


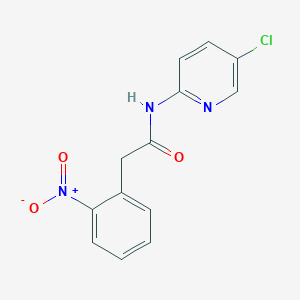
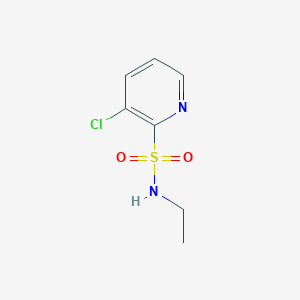
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)

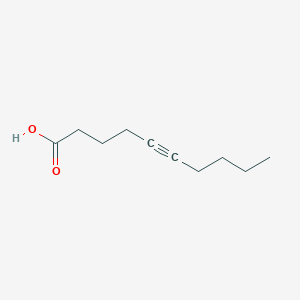

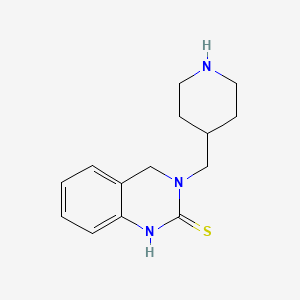
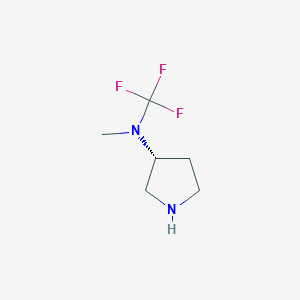
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
